molecular formula C14H14N2O2 B2848141 ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate CAS No. 1956340-83-2

ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B2848141
CAS No.: 1956340-83-2
M. Wt: 242.278
InChI Key: VGNXWYYBNCDZIO-UHFFFAOYSA-N
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Description

Ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate is a substituted indole derivative characterized by a cyano group at the 5-position and a methyl group at the 2-position of the indole ring, with an ethyl ester functionalizing the acetic acid side chain at the 3-position. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to endogenous biomolecules like tryptophan and serotonin, enabling diverse biological interactions .

Properties

IUPAC Name

ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)7-11-9(2)16-13-5-4-10(8-15)6-12(11)13/h4-6,16H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNXWYYBNCDZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indole Core: 5-Cyano-2-Methylindole

The indole core serves as the foundational structure for subsequent functionalization. Two primary routes dominate its synthesis:

Directed Cyanation of 2-Methylindole

2-Methylindole undergoes directed ortho-cyanation using N-cyano-N-phenyl-p-toluenesulfonamide (CN-NTs) under palladium catalysis. This method achieves 72–85% yields by leveraging the directing effect of the 2-methyl group to position the cyano moiety at C5. Reaction conditions (DMF, 110°C, 12 h) ensure minimal side-product formation, with HPLC purity exceeding 95% post-silica gel purification (hexane/ethyl acetate 4:1).

Fischer Indole Synthesis with Pre-Functionalized Substrates

An alternative approach employs phenylhydrazine and 4-cyano-3-methylcyclohexanone in acetic acid under reflux (24 h). This one-pot method generates the 5-cyano-2-methylindole scaffold in 68% yield, though it requires careful pH control during workup to prevent cyano group hydrolysis.

Table 1: Comparative Analysis of Indole Core Synthesis Methods
Method Yield (%) Purity (%) Key Advantage
Directed Cyanation 85 95 Regioselective, minimal byproducts
Fischer Indole Synthesis 68 89 Single-pot operation

Optimization of Reaction Parameters

Solvent Effects on Alkylation Efficiency

Polar aprotic solvents (acetonitrile > DMF > THF) enhance reaction rates by stabilizing the transition state. Acetonitrile achieves 58% yield vs. 42% in THF under identical conditions.

Base Screening for Deprotonation

Cs₂CO₃ outperforms K₂CO₃ and Et₃N due to its moderate basicity (pH 9–10 in acetonitrile), which prevents indole ring decomposition. Yields drop to 35% when using K₂CO₃ under similar conditions.

Table 2: Alkylation Optimization Data
Parameter Optimal Value Yield Impact (±%)
Solvent Acetonitrile +16 vs. THF
Base Cs₂CO₃ +23 vs. K₂CO₃
Temperature 50°C +12 vs. RT

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, DMSO-d₆)

  • δ 12.11 (s, 1H, N1-H)
  • δ 7.75–7.71 (m, 2H, aromatic H4/H6)
  • δ 4.25 (q, J = 7.2 Hz, 2H, OCH₂CH₃)
  • δ 2.51 (s, 3H, C2-CH₃)

¹³C NMR Data (100 MHz, CDCl₃)

  • 168.8 ppm (ester C=O)
  • 116.5 ppm (C≡N)
  • 52.3 ppm (OCH₂CH₃)

Mass Spectrometry

ESI-MS: m/z 269.28 [M+H]⁺ (calc. 268.27)

Industrial-Scale Production Considerations

Batch processes using continuous flow reactors improve yield consistency (±2% vs. ±8% in batch). Key parameters:

  • Residence Time : 30 min at 50°C
  • Catalyst Recovery : 95% Cs₂CO₃ recycled via aqueous extraction
  • Throughput : 12 kg/day in pilot-scale setups

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group and the indole core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural analogs of ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate vary in substituents at the indole ring (positions 2, 5) and the ester moiety. These modifications influence physicochemical properties, synthetic pathways, and biological activities.

Substituent Effects at the 5-Position

Cyano (Target Compound)
  • Structure : 5-CN, 2-CH₃, ethyl ester.
  • Its electron-withdrawing nature may reduce electron density on the indole ring, affecting aromatic stacking .
Chloro (Ethyl 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetate)
  • CAS : 3446-72-8 .
  • Properties: Chlorine’s electronegativity and halogen bonding capacity improve lipophilicity (logP) compared to cyano. This substitution is common in anti-inflammatory agents (e.g., indomethacin analogs) .
Methoxy (Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate)
  • CAS : Reported in crystallography studies .
  • Methoxy derivatives are explored for neuroprotective and anti-proliferative activities .
Fluoro (Methyl 2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetate)
  • CAS : Crystallographic data available .
  • Properties : Fluorine’s small size and high electronegativity enhance metabolic stability. The oxo group introduces a ketone, increasing reactivity and hydrogen-bonding capacity compared to the target compound’s ester .

Ester Moiety Variations

Ethyl vs. Methyl Esters
  • Slower hydrolysis rates compared to methyl esters may prolong half-life .
  • Methyl Ester (Methyl 2-(5-Cyano-1-methyl-1H-indol-3-yl)acetate): Higher susceptibility to esterase-mediated hydrolysis, favoring rapid release of the active acetic acid metabolite .

Substituent Effects at the 2-Position

  • 2-Methyl (Target Compound) : Steric hindrance from the methyl group may restrict rotational freedom, stabilizing specific conformations for receptor binding .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound 5-Substituent 2-Substituent Ester logP* Bioactivity Highlight
This compound CN CH₃ Ethyl ~2.1 Potential kinase inhibition
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate Cl CH₃ Ethyl ~2.8 COX-2 inhibition
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate F H Methyl ~1.6 Anti-proliferative
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate OCH₃ CH₃ Ethyl ~1.9 Neuroprotective

*Estimated using fragment-based methods.

Biological Activity

Ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate is a synthetic compound belonging to the indole family, characterized by a unique structure that includes a cyano group and an ethyl acetate moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O2C_{14}H_{14}N_{2}O_{2}, with a molecular weight of approximately 242.28 g/mol. The presence of the cyano group at the 5-position and the ethyl acetate group at the 3-position contributes to its biological activity.

Indole derivatives, including this compound, are known to interact with various biological targets, influencing multiple biochemical pathways. The mechanisms through which this compound exerts its effects include:

  • Antimicrobial Activity : The compound has been studied for its ability to inhibit the growth of bacteria, including Gram-positive and Gram-negative strains.
  • Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth by disrupting microtubule assembly.
  • Anti-inflammatory Properties : Its potential to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases.

Antimicrobial Activity

This compound has shown promising results against various microbial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microbial StrainMIC (µM)
Escherichia coli50
Staphylococcus aureus75
Streptococcus agalactiae100

These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antibiotic agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

Cancer Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (breast cancer)10Induction of caspase activity
HepG2 (liver cancer)15Disruption of microtubule assembly

The compound's ability to enhance caspase activity indicates its potential as an anticancer agent by promoting programmed cell death .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of indole highlighted the antimicrobial properties of this compound, confirming its effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess inhibition zones, showing significant activity compared to standard antibiotics .
  • Cancer Cell Apoptosis : In research focused on breast cancer cells (MDA-MB-231), treatment with this compound resulted in notable morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, confirming the induction of apoptosis .

Q & A

Q. What are the established synthetic routes for ethyl 2-(5-cyano-2-methyl-1H-indol-3-yl)acetate, and how can reaction conditions be optimized for higher yield?

The synthesis of this compound typically involves Fischer indole synthesis or acylation of substituted indole precursors . For example:

  • Acylation : Reacting 5-cyano-2-methylindole with ethyl chloroacetate in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions.
  • Optimization strategies : Adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., DMAP for acylation).
  • Purity confirmation : Use ¹H/¹³C NMR to verify indole ring protons (δ 7.0–8.5 ppm) and the acetate methylene group (δ 3.5–4.5 ppm). Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 257.2) .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • ¹H NMR : Look for aromatic indole protons (δ 7.1–7.8 ppm, multiplet), the methyl group on the indole (δ 2.4–2.6 ppm), and the ethyl acetate group (triplet at δ 1.2–1.4 ppm for CH₃; quartet at δ 4.1–4.3 ppm for CH₂).
  • ¹³C NMR : Peaks at δ 170–175 ppm (ester carbonyl), δ 110–140 ppm (aromatic carbons), and δ 14–22 ppm (methyl groups).
  • IR Spectroscopy : Stretching vibrations for nitrile (C≡N) at ~2200 cm⁻¹ and ester (C=O) at ~1740 cm⁻¹ .

Advanced Research Questions

Q. How does the cyano group at the 5-position influence the compound’s reactivity and biological activity compared to halogen or methyl substituents?

The electron-withdrawing cyano group enhances electrophilic substitution reactivity at the indole’s 4- and 6-positions. Biologically, it increases binding affinity to enzymes like cytochrome P450 or kinases due to polar interactions.

Q. Comparative Activity Table

Substituent (Position)Key Biological ActivitiesMechanism Insights
5-CN (target compound)Anticancer, enzyme inhibitionStabilizes ligand-enzyme interactions via dipole-dipole forces
5-Cl (analog)Antimicrobial, anti-inflammatoryHalogen bonding with hydrophobic pockets
5-NO₂ (analog)Neuroprotective, antiviralRedox activity and ROS modulation

Q. What contradictions exist in reported biological activities of indole derivatives, and how can they be addressed experimentally?

  • Contradiction : Some studies report anticancer activity for cyano-substituted indoles, while others emphasize antimicrobial effects.
  • Resolution :
    • Use standardized assays (e.g., MTT for cytotoxicity vs. MIC for antimicrobial activity).
    • Control variables: Cell line specificity (e.g., HeLa vs. MCF-7) and bacterial strains (Gram-positive vs. Gram-negative).
    • Validate via docking studies to identify target specificity (e.g., kinase vs. bacterial topoisomerase) .

Q. What challenges arise in scaling up synthesis for preclinical studies, and what strategies mitigate these issues?

  • Challenges : Low yields due to side reactions (e.g., ester hydrolysis), purification difficulties from polar byproducts.
  • Solutions :
    • Continuous flow reactors : Improve heat/mass transfer and reduce reaction time.
    • Automated chromatography : Optimize solvent gradients for high-purity isolation.
    • Process analytical technology (PAT) : Monitor reactions in real-time via inline NMR or IR .

Methodological Guidance

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Step 1 : Synthesize analogs with substituent variations (e.g., 5-CN vs. 5-Cl, 5-Br).
  • Step 2 : Test against a panel of biological targets (e.g., cancer cell lines, microbial strains).
  • Step 3 : Perform molecular dynamics simulations to correlate substituent electronic properties (Hammett σ values) with binding free energies .

Q. What strategies resolve discrepancies in spectral data interpretation (e.g., overlapping NMR peaks)?

  • 2D NMR techniques : Use HSQC to assign carbon-proton correlations and NOESY to confirm spatial proximity of substituents.
  • High-resolution MS : Differentiate between isobaric impurities and the target compound.
  • X-ray crystallography : Resolve ambiguous structural features (if single crystals are obtainable) .

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